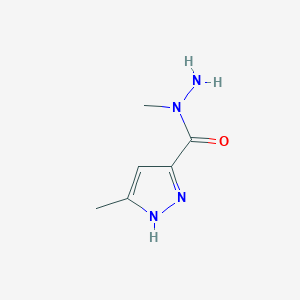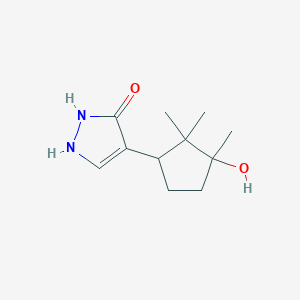
4-(3-Hydroxy-2,2,3-trimethylcyclopentyl)-1H-pyrazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Hydroxy-2,2,3-trimethylcyclopentyl)-1H-pyrazol-3(2H)-one is a synthetic organic compound characterized by its unique structure, which includes a cyclopentyl ring substituted with hydroxy and trimethyl groups, and a pyrazolone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxy-2,2,3-trimethylcyclopentyl)-1H-pyrazol-3(2H)-one typically involves the following steps:
Formation of the Cyclopentyl Intermediate: The starting material, 2,2,3-trimethylcyclopentanone, undergoes a hydroxylation reaction to introduce the hydroxy group at the 3-position. This can be achieved using reagents such as hydrogen peroxide in the presence of a catalyst like acetic acid.
Formation of the Pyrazolone Ring: The hydroxylated cyclopentyl intermediate is then reacted with hydrazine hydrate to form the pyrazolone ring. This reaction is typically carried out under reflux conditions in an appropriate solvent such as ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Hydroxy-2,2,3-trimethylcyclopentyl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyrazolone ring can be reduced to a pyrazolidine ring using reducing agents like sodium borohydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-(3-Oxo-2,2,3-trimethylcyclopentyl)-1H-pyrazol-3(2H)-one.
Reduction: Formation of 4-(3-Hydroxy-2,2,3-trimethylcyclopentyl)-1H-pyrazolidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(3-Hydroxy-2,2,3-trimethylcyclopentyl)-1H-pyrazol-3(2H)-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Materials Science: It is studied for its potential use in the synthesis of novel polymers and materials with unique properties.
Biological Research: The compound is used as a probe to study various biochemical pathways and interactions due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 4-(3-Hydroxy-2,2,3-trimethylcyclopentyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group and the pyrazolone ring play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Hydroxy-2,2,3-trimethylcyclopentyl)-1H-pyrazolidine: A reduced form of the compound with similar structural features but different reactivity.
4-(3-Oxo-2,2,3-trimethylcyclopentyl)-1H-pyrazol-3(2H)-one: An oxidized form with distinct chemical properties.
Uniqueness
4-(3-Hydroxy-2,2,3-trimethylcyclopentyl)-1H-pyrazol-3(2H)-one is unique due to the presence of both a hydroxy-substituted cyclopentyl ring and a pyrazolone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H18N2O2 |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
4-(3-hydroxy-2,2,3-trimethylcyclopentyl)-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C11H18N2O2/c1-10(2)8(4-5-11(10,3)15)7-6-12-13-9(7)14/h6,8,15H,4-5H2,1-3H3,(H2,12,13,14) |
Clave InChI |
XTUOBRFPGVGJMS-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CCC1(C)O)C2=CNNC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



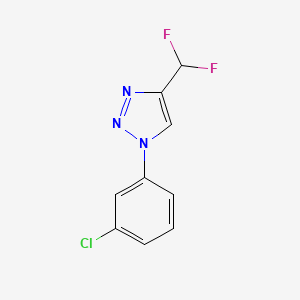
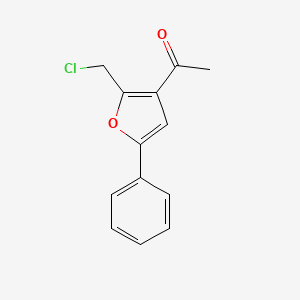
![Dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine](/img/structure/B15207297.png)
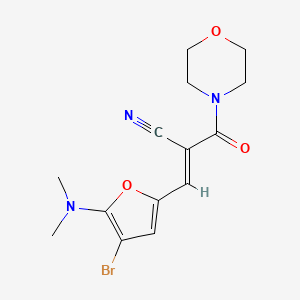
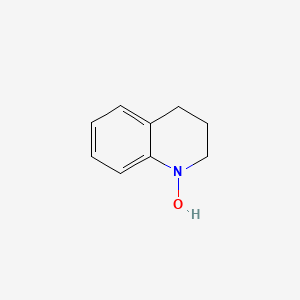
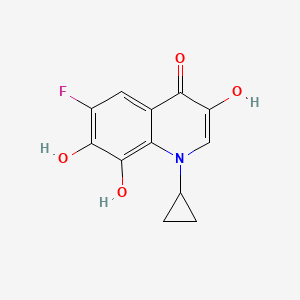
![2-Hydroxy-2-(2-nitrobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B15207338.png)

![Benzo[d]oxazole-2,4-dicarbonitrile](/img/structure/B15207341.png)
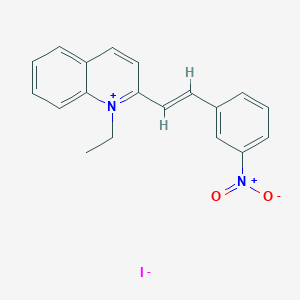
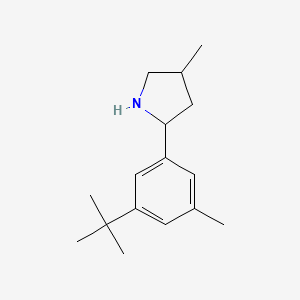
![1(3H)-Isobenzofuranone, 3-[5-(1,1-dimethylethyl)-2-furanyl]-6-nitro-](/img/structure/B15207353.png)
